Antifungal agent 30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 30 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target the cell membrane of fungi, disrupting their growth and proliferation. This compound is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 30 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can be reduced to form different derivatives with varying degrees of antifungal activity.
Substitution: Functional groups within the molecule can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique antifungal properties. These derivatives are often tested for their efficacy against different fungal strains to identify the most potent forms.
Scientific Research Applications
Antifungal Agent 30 has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand the interaction between antifungal agents and fungal cell membranes.
Medicine: Utilized in the development of treatments for fungal infections, particularly in immunocompromised patients.
Industry: Applied in the preservation of materials susceptible to fungal contamination, such as textiles and food products.
Mechanism of Action
The primary mechanism of action of Antifungal Agent 30 involves the disruption of the fungal cell membrane. The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability. This results in the leakage of essential cell contents and ultimately cell death. The molecular targets include enzymes involved in ergosterol biosynthesis, such as squalene epoxidase and lanosterol 14α-demethylase.
Comparison with Similar Compounds
Amphotericin B: A polyene antifungal that also targets the fungal cell membrane but has a different binding mechanism.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis, affecting the fungal cell wall.
Uniqueness: Antifungal Agent 30 is unique in its ability to bind specifically to ergosterol with high affinity, leading to rapid and effective disruption of the fungal cell membrane. This specificity reduces the likelihood of resistance development compared to other antifungal agents.
Properties
Molecular Formula |
C18H14Cl2F2N2Se |
---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
1-[2-[(2,4-dichlorophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl2F2N2Se/c19-13-2-1-12(16(20)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(21)8-17(15)22/h1-8,11,18H,9-10H2 |
InChI Key |
GRJWDMJBIUKXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=CN=C2)[Se]CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.